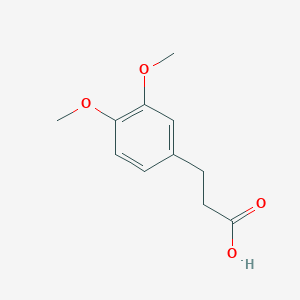

3-(3,4-Dimethoxyphenyl)propionic acid

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)propionic acid (CAS: 2107-70-2) is a phenylpropanoic acid derivative with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol. The compound exhibits a melting point range of 96–99°C and is characterized by its linear structure, featuring a three-carbon propionic acid chain attached to the dimethoxy-substituted benzene ring .

Synthesis and Applications The compound is synthesized via methods involving amidation and oxidation steps, as described by Lebel and coworkers , or through reactions with intermediates like (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride . It serves as a key intermediate in pharmaceuticals, particularly in the synthesis of tetrahydroisoquinoline analogs used to treat central nervous system (CNS) pathologies and cardiovascular diseases such as cardiac ischemia . Additionally, it has been utilized in research to induce γ-globin gene expression and erythropoiesis .

Métodos De Preparación

Phosphoric Acid-Catalyzed Condensation of Cinnamic Acid Derivatives

Reaction Mechanism and Substrate Specificity

The most extensively documented method involves the condensation of methoxylated cinnamic acids with dimethoxybenzenes using phosphoric acid (H₃PO₄) as a catalyst . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the α,β-unsaturated carbonyl system of the cinnamic acid acts as an electron-deficient dienophile. The methoxyl groups on both the cinnamic acid and the aromatic nucleophile are critical for reactivity, as unsubstituted or nitro-substituted cinnamic acids fail to yield products . For example, 3,4-dimethoxycinnamic acid reacts with m-dimethoxybenzene in the presence of H₃PO₄ at room temperature (20–22 hours) to produce 3-(3,4-dimethoxyphenyl)propionic acid in 95% yield .

Key Reaction Conditions:

-

Catalyst : 85% phosphoric acid (density: 1.750 g/cm³).

-

Solvent : Neat conditions (no additional solvent).

-

Temperature : Ambient (prolonged agitation) or mild heating (steam bath for side-product studies).

-

Substrate Ratios : Equimolar amounts of cinnamic acid and dimethoxybenzene.

Structural Confirmation and Byproduct Analysis

The product’s identity was confirmed through mixed melting point analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . IR spectra showed characteristic absorptions at 1697 cm⁻¹ (carboxylic acid C=O stretch) and 1614–1596 cm⁻¹ (aromatic C=C vibrations) . Side reactions, such as the formation of truxillic acid derivatives (e.g., 2,4-bis-(3,4-dimethoxyphenyl)-cyclobutane-1,3-dicarboxylic acid), were observed under prolonged heating, highlighting the importance of reaction time control .

Reformatsky Reaction-Based Synthesis

Stepwise Synthesis via Ketone Intermediate

An alternative route employs the Reformatsky reaction to construct the propionic acid backbone . Ethyl bromoacetate reacts with 2,4,4'-trimethoxybenzophenone in the presence of zinc, forming a β-hydroxy ester intermediate. Subsequent dehydration (using formic acid) and catalytic hydrogenation (5% Pd/C) yield the saturated ester, which is hydrolyzed under alkaline conditions to the target acid .

Reaction Sequence:

-

Reformatsky Reaction :

-

Substrates: Ethyl bromoacetate + 2,4,4'-trimethoxybenzophenone.

-

Conditions: Zinc amalgam, refluxing tetrahydrofuran (THF).

-

Product: β-Hydroxy ester (unstable, directly dehydrated).

-

-

Dehydration and Hydrogenation :

-

Dehydration: Formic acid, 5 minutes reflux.

-

Hydrogenation: H₂ gas, 5% Pd/C catalyst.

-

Intermediate: Saturated ethyl 3-(3,4-dimethoxyphenyl)propionate.

-

-

Alkaline Hydrolysis :

Comparative Advantages

This method offers precise control over stereochemistry and avoids the formation of cyclobutane byproducts. However, it involves multiple steps, reducing overall efficiency compared to the one-pot phosphoric acid method .

Borane-Mediated Reduction of Propiolic Acid Derivatives

Reduction of Unsaturated Precursors

A third approach, detailed in patent literature, involves the reduction of α,β-unsaturated precursors using borane-dimethyl sulfide (BH₃·SMe₂) . For instance, 3-(3,4-dimethoxyphenyl)propiolic acid is treated with BH₃·SMe₂ in THF at 0–75°C, yielding the saturated propionic acid after workup .

Optimization Insights:

-

Temperature : Higher temperatures (75°C) reduce reaction time to 1.5 hours but require careful quenching with methanol to prevent over-reduction .

-

Yield : Near-quantitative conversion (100% ) under optimized conditions .

-

Characterization : ¹H NMR (CDCl₃) displays resonances at δ 6.71–6.80 (aromatic protons) and δ 3.84–3.85 (methoxy groups), confirming structure .

Critical Analysis of Methodologies

Efficiency and Scalability

-

Phosphoric Acid Method : Highest yield (95% ) and simplest setup but limited to methoxylated substrates .

-

Reformatsky Route : Lower overall yield due to multi-step processing but valuable for analog synthesis .

-

Borane Reduction : Rapid and high-yielding but requires specialized handling of borane reagents .

Industrial Applicability

The phosphoric acid method is favored for large-scale production due to cost-effectiveness and minimal purification needs. In contrast, the Reformatsky approach is reserved for research-scale synthesis of derivatives .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 3,4-Dimetoxihidrocinámico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácidos carboxílicos o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.

Sustitución: Los grupos metoxilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 3-(3,4-dimethoxyphenyl)propionic acid exhibits anticancer properties. A study investigated its potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound was found to disrupt cellular integrity and glucose metabolism in cancer cells, indicating its potential as a therapeutic agent against various cancers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido 3,4-Dimetoxihidrocinámico implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede formar complejos con iones metálicos, lo que puede influir en su actividad biológica . Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de su uso.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The biological and physicochemical properties of phenylpropionic acid derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Propionic Acid Derivatives

Structural and Functional Insights

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in 3,4-dimethoxy derivatives) enhance lipophilicity and stability, making these compounds suitable for drug design . In contrast, hydroxylated analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) exhibit higher polarity, influencing their roles in metabolic pathways and food science .

- Positional Isomerism : The 3,4-dimethoxy isomer demonstrates distinct hydrogen-bonding patterns in crystal structures, contributing to its role in stabilizing pharmaceutical intermediates . The 3,5-dimethoxy isomer, with symmetrical substitution, may exhibit altered electronic properties affecting reactivity .

Actividad Biológica

3-(3,4-Dimethoxyphenyl)propionic acid, also known by its CAS number 2107-70-2, is a compound notable for its biological activities, particularly in the context of erythropoiesis and potential therapeutic applications in treating hemoglobinopathies. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 210.227 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 96-97 °C

- Boiling Point : 344.2 ± 27.0 °C at 760 mmHg

- Flash Point : 132.0 ± 17.2 °C

Research indicates that this compound functions primarily as an orally active short-chain fatty acid (SCFA). Its biological activity includes:

- Stimulation of Erythropoiesis : The compound has been shown to stimulate γ-globin gene expression, which is critical for fetal hemoglobin production. This effect is particularly beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .

- In Vivo Efficacy : Studies have demonstrated that doses ranging from 50 to 200 mg/kg can achieve significant plasma concentrations, suggesting effective bioavailability and potential therapeutic applications in clinical settings .

Case Studies and Experimental Evidence

- Erythropoietic Activity :

- Pharmacokinetics :

- Anti-inflammatory Properties :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(3,4-Dimethoxyphenyl)propionic acid?

The compound can be synthesized via catalytic hydrogenation of unsaturated precursors. For example, palladium-on-charcoal (Pd/C) is commonly used to reduce α,β-unsaturated acids under H₂ gas, yielding the saturated propionic acid derivative. Post-synthesis purification involves silica gel chromatography (eluent: diethyl ether/chloroform) to isolate crystalline forms, achieving >98% purity (melting point: 98–101°C) . Key steps include:

- Quality control : Neutralization titration and solubility tests in methanol to detect impurities.

- Crystallization : Slow evaporation from chloroform yields needle-like crystals suitable for X-ray diffraction analysis .

Q. How can researchers characterize the thermodynamic stability of this compound?

Thermodynamic properties such as enthalpy of sublimation (ΔsubH) and fusion (ΔfusH) are critical for stability assessments. Data from differential scanning calorimetry (DSC) and mass-loss Knudsen effusion methods include:

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔsubH (sublimation) | 140.3 ± 0.8 kJ/mol | Knudsen | |

| ΔfusH (fusion) | 32.38 kJ/mol | DSC | |

| Melting Point | 98–101°C | DSC |

These values inform storage conditions (room temperature, desiccated) and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What structural features govern its biological activity as a PDE4 and TNF-α inhibitor?

The compound’s planar aromatic ring and extended propionic acid side chain enable interactions with enzyme active sites. Key structural insights:

- Conformational analysis : The trans-configuration of the propionic acid chain (C6–C7–C8–C9 torsion angle: -172.25°) promotes dimerization via O–H···O hydrogen bonds, stabilizing its bioactive form .

- Methoxy positioning : 3,4-Dimethoxy groups enhance lipid solubility and receptor binding affinity, as shown in PDE4 inhibition assays (IC₅₀ values in nanomolar range) .

Q. How do conflicting metabolic pathways in different organisms impact its pharmacological applications?

- Bacterial metabolism : E. coli hydroxylates the phenyl ring to form 3-(2,3-dihydroxyphenyl)propionic acid, altering bioavailability .

- Mammalian systems : The compound suppresses ER stress-induced apoptosis in neuronal cells (e.g., in Alzheimer’s models) but may exhibit cytotoxicity at high concentrations due to reactive metabolite formation .

Resolution strategy : Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic fates across species .

Q. What advanced analytical techniques resolve its polymorphic forms?

- X-ray crystallography : Resolves dimeric R₂²(8) hydrogen-bonded motifs and molecular packing along the b-axis .

- Solid-state NMR : Differentiates crystalline vs. amorphous phases by analyzing ¹³C chemical shifts of methoxy and carboxyl groups.

- FT-IR spectroscopy : Identifies hydrogen-bonding patterns (broad O–H stretch at 3500–2500 cm⁻¹) and confirms purity .

Q. Methodological Guidance

Q. How to design dose-response experiments for evaluating its neuroprotective effects?

- In vitro models : Use primary cortical neurons exposed to ER stress inducers (e.g., tunicamycin).

- Dosing range : 10–100 μM, based on IC₅₀ values for caspase-3 inhibition .

- Endpoints : Measure apoptosis markers (e.g., Bcl-2/Bax ratio) via Western blot and mitochondrial membrane potential via JC-1 staining .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardization : Pre-screen batches via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.

- Positive controls : Co-test with known PDE4 inhibitors (e.g., rolipram) to validate assay sensitivity .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting cytotoxicity profiles in cancer vs. normal cells?

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175294 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-70-2 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2107-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.